molecular formula C19H22ClNO6 B5088014 [2-(4-chlorophenyl)ethyl](2,3-dimethoxybenzyl)amine oxalate

[2-(4-chlorophenyl)ethyl](2,3-dimethoxybenzyl)amine oxalate

Cat. No. B5088014
M. Wt: 395.8 g/mol
InChI Key: NBHWXSFXYFTBQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[2-(4-chlorophenyl)ethyl](2,3-dimethoxybenzyl)amine oxalate, also known as 25C-NBOMe, is a synthetic psychedelic drug that belongs to the NBOMe family. It is a potent agonist of the 5-HT2A receptor, which is responsible for the hallucinogenic effects of the drug. 25C-NBOMe has gained popularity as a recreational drug due to its psychedelic effects, but it also has potential applications in scientific research.

Mechanism of Action

[2-(4-chlorophenyl)ethyl](2,3-dimethoxybenzyl)amine oxalate is a potent agonist of the 5-HT2A receptor, which is a subtype of the serotonin receptor. The drug binds to the receptor and activates it, leading to a cascade of cellular events that ultimately result in the psychedelic effects of the drug.
Biochemical and Physiological Effects:
The biochemical and physiological effects of [2-(4-chlorophenyl)ethyl](2,3-dimethoxybenzyl)amine oxalate are not well understood. However, it is known to produce intense psychedelic effects, including visual and auditory hallucinations, altered perception of time and space, and changes in mood and thought.

Advantages and Limitations for Lab Experiments

[2-(4-chlorophenyl)ethyl](2,3-dimethoxybenzyl)amine oxalate has several advantages and limitations for lab experiments. One advantage is its potency and selectivity for the 5-HT2A receptor, which makes it a useful tool for studying this receptor. However, the drug's psychoactive effects may also limit its use in certain experiments, as it may be difficult to separate the effects of the drug from the effects being studied.

Future Directions

There are several potential future directions for research on [2-(4-chlorophenyl)ethyl](2,3-dimethoxybenzyl)amine oxalate. One direction is to study the neural mechanisms underlying the drug's psychedelic effects. Another direction is to investigate the potential therapeutic applications of the drug, particularly in the treatment of psychiatric disorders such as depression and anxiety. Finally, further research is needed to fully understand the biochemical and physiological effects of the drug.

Synthesis Methods

The synthesis of [2-(4-chlorophenyl)ethyl](2,3-dimethoxybenzyl)amine oxalate involves the condensation of 2,3-dimethoxybenzaldehyde and 4-chlorophenylacetonitrile to form the corresponding imine. The imine is then reduced to the amine using sodium borohydride, followed by N-alkylation with 2-(2-chloroethyl)dimethylamine. The resulting compound is then treated with oxalic acid to form the oxalate salt of [2-(4-chlorophenyl)ethyl](2,3-dimethoxybenzyl)amine oxalate.

Scientific Research Applications

[2-(4-chlorophenyl)ethyl](2,3-dimethoxybenzyl)amine oxalate has potential applications in scientific research, particularly in the field of neuroscience. It can be used to study the 5-HT2A receptor and its role in the brain. The drug can also be used to study the neural mechanisms underlying hallucinations and altered states of consciousness.

properties

IUPAC Name

2-(4-chlorophenyl)-N-[(2,3-dimethoxyphenyl)methyl]ethanamine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClNO2.C2H2O4/c1-20-16-5-3-4-14(17(16)21-2)12-19-11-10-13-6-8-15(18)9-7-13;3-1(4)2(5)6/h3-9,19H,10-12H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBHWXSFXYFTBQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)CNCCC2=CC=C(C=C2)Cl.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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